molecular formula C15H15N4O2+ B15134201 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione

1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione

Número de catálogo: B15134201
Peso molecular: 283.30 g/mol
Clave InChI: OJYLIVDNYGYEST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione (CAS 75922-48-4) is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted with ethyl groups at the N1 and N3 positions and a phenyl group at the C8 position. Its structure distinguishes it from natural xanthines (e.g., caffeine or theophylline) through the introduction of bulky alkyl and aromatic groups, which influence its physicochemical properties and biological interactions .

Propiedades

Fórmula molecular

C15H15N4O2+

Peso molecular

283.30 g/mol

Nombre IUPAC

1,3-diethyl-8-phenylpurin-3-ium-2,6-dione

InChI

InChI=1S/C15H15N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/q+1

Clave InChI

OJYLIVDNYGYEST-UHFFFAOYSA-N

SMILES canónico

CCN1C(=O)C2=NC(=NC2=[N+](C1=O)CC)C3=CC=CC=C3

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione typically involves the alkylation of the purine ring. One common method includes the reaction of 8-phenylxanthine with diethyl sulfate under basic conditions to introduce the ethyl groups at the 1 and 3 positions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purines, depending on the specific reagents and conditions used .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione with structurally analogous purine-2,6-dione derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Variations and Structural Analogues

Compound Name Substituents (N1, N3, C8) Molecular Weight (g/mol) Key Properties/Activities Reference
1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione N1: Ethyl, N3: Ethyl, C8: Phenyl 286.29 (calculated) High lipophilicity; potential adenosine receptor affinity
1,3-Dimethyl-8-phenylxanthine (CAS 961-45-5) N1: Methyl, N3: Methyl, C8: Phenyl 242.24 Moderate CNS activity; lower metabolic stability
1-Methyl-8-phenyl-3-propylxanthine (CAS 129366-43-4) N1: Methyl, N3: Propyl, C8: Phenyl 284.31 Enhanced lipophilicity vs. dimethyl analogue; uncharacterized activity
Etophylline (7-(2-hydroxyethyl)-1,3-dimethylxanthine) N1: Methyl, N3: Methyl, C7: Hydroxyethyl 224.21 Bronchodilator; improved solubility due to hydroxyl group
3-Ethyl-8-mercapto-1-(tetrahydrofuran-2-ylmethyl)purine-2,6-dione (11d) N1: THF-methyl, N3: Ethyl, C8: Mercapto 326.37 Increased hydrogen bonding capacity; enzyme inhibition potential
8-(4-Methoxyphenyl)-1,9-dimethylxanthine (CAS 61080-30-6) N1: Methyl, N9: Methyl, C8: 4-Methoxyphenyl 286.29 Improved aromatic interactions; antiproliferative activity

Key Findings from Comparative Studies

Alkyl Chain Length at N1/N3: Shorter alkyl groups (e.g., methyl in 1,3-dimethyl-8-phenylxanthine) reduce lipophilicity compared to ethyl or propyl substituents. The diethyl groups in the target compound likely enhance metabolic stability over methyl analogues, as bulkier substituents resist oxidative degradation .

C8 Substitution: Aromatic groups (phenyl, 4-methoxyphenyl) at C8 improve binding to hydrophobic pockets in enzymes or receptors. For example, 8-(4-methoxyphenyl) derivatives exhibit antiproliferative activity in cancer cells (IC50: 5.4–47.99 μM) .

Biological Activity: Piperazinyl and alkoxy substitutions at C7/C8 (e.g., derivatives) confer 5-HT1A receptor antagonism, unlike the phenyl-substituted target compound, which may prioritize adenosine receptor interactions . Caffeine derivatives (e.g., ) with trimethyl groups lack the phenyl moiety, resulting in weaker aromatic interactions but stronger stimulant effects via adenosine A1/A2A blockade .

Physicochemical Properties :

  • The phenyl group in the target compound increases molecular weight and logP compared to natural xanthines, suggesting reduced aqueous solubility. Hydrochloride salt formation (as in ) could mitigate this .
  • NMR data (e.g., compound 11c in ) reveal distinct shifts for ethyl (δ 1.97–1.90 ppm) and aromatic protons, aiding structural differentiation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.